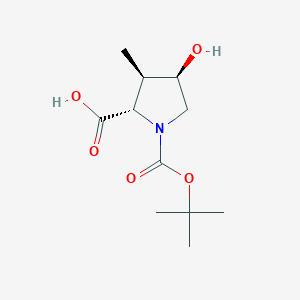
(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxyl group, making it a versatile intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid typically involves several steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline or its derivatives.
Protection: The amino group of L-proline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Hydroxylation: The hydroxyl group is introduced via selective hydroxylation reactions, often using reagents like osmium tetroxide (OsO4) or other oxidizing agents.
Methylation: The methyl group is introduced through alkylation reactions, typically using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups like halides or ethers.
科学的研究の応用
(2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The Boc protecting group is typically removed under acidic conditions to release the active compound, which then interacts with its molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
類似化合物との比較
Similar Compounds
(2S,3R,4R)-4-Hydroxy-3-methylpyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it less stable but more reactive.
(2S,3R,4R)-1-(tert-Butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the Boc protecting group and the hydroxyl group in (2S,3R,4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpyrrolidine-2-carboxylic acid makes it unique. The Boc group provides stability during synthetic transformations, while the hydroxyl group allows for further functionalization, making this compound highly versatile in organic synthesis and medicinal chemistry.
特性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
(2S,3R,4R)-4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-6-7(13)5-12(8(6)9(14)15)10(16)17-11(2,3)4/h6-8,13H,5H2,1-4H3,(H,14,15)/t6-,7-,8-/m0/s1 |
InChIキー |
CXYMEVREQDUHPU-FXQIFTODSA-N |
異性体SMILES |
C[C@H]1[C@H](CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)O |
正規SMILES |
CC1C(CN(C1C(=O)O)C(=O)OC(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


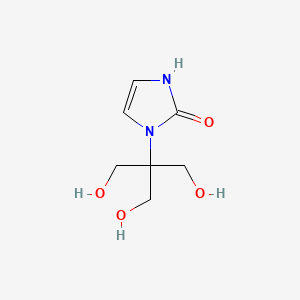
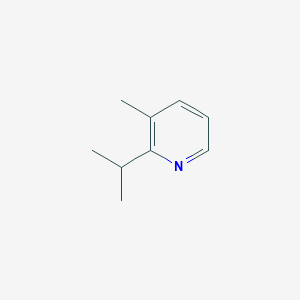
![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)
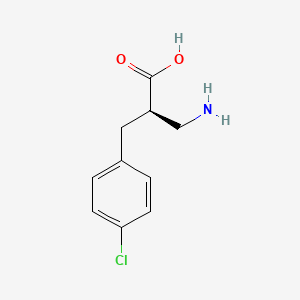
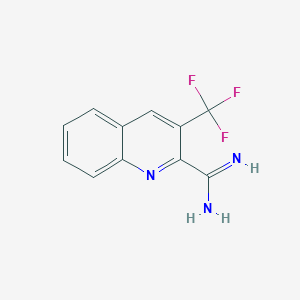
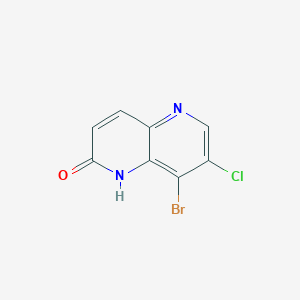
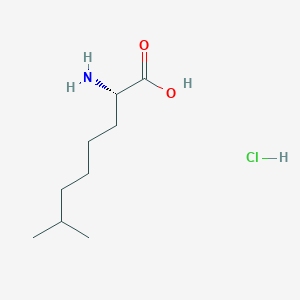
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)

![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)

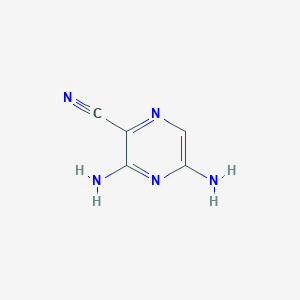
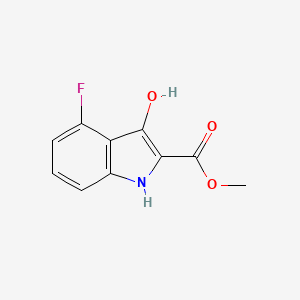
![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)
